molecular formula C17H12F6N2S2 B14949464 N-[3-(trifluoromethyl)phenyl]-2-(2,4,6-trifluorophenyl)-1,3-thiazolidine-3-carbothioamide

N-[3-(trifluoromethyl)phenyl]-2-(2,4,6-trifluorophenyl)-1,3-thiazolidine-3-carbothioamide

Cat. No.: B14949464
M. Wt: 422.4 g/mol
InChI Key: CLVLFDRKMMENFL-UHFFFAOYSA-N
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Description

N-[3-(trifluoromethyl)phenyl]-2-(2,4,6-trifluorophenyl)-1,3-thiazolidine-3-carbothioamide is a synthetic organic compound with the molecular formula C17H12F6N2S2 and a molecular weight of 422.41 . This compound features a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and is substituted with trifluoromethyl and trifluorophenyl groups. The presence of these fluorinated groups imparts unique chemical properties, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(trifluoromethyl)phenyl]-2-(2,4,6-trifluorophenyl)-1,3-thiazolidine-3-carbothioamide typically involves the reaction of 3-(trifluoromethyl)aniline with 2,4,6-trifluorobenzaldehyde in the presence of a thiazolidine-3-carbothioamide precursor. The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the thiazolidine ring. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability. The purification process in an industrial context would likely involve advanced separation techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

N-[3-(trifluoromethyl)phenyl]-2-(2,4,6-trifluorophenyl)-1,3-thiazolidine-3-carbothioamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can result in the replacement of fluorine atoms with various nucleophiles, leading to a diverse array of derivatives .

Scientific Research Applications

N-[3-(trifluoromethyl)phenyl]-2-(2,4,6-trifluorophenyl)-1,3-thiazolidine-3-carbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(trifluoromethyl)phenyl]-2-(2,4,6-trifluorophenyl)-1,3-thiazolidine-3-carbothioamide involves its interaction with specific molecular targets and pathways. The compound’s fluorinated groups enhance its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may modulate signaling pathways related to cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(trifluoromethyl)phenyl]-2-(2,4,6-trifluorophenyl)-1,3-thiazolidine-3-carbothioamide is unique due to its combination of a thiazolidine ring and multiple fluorinated aromatic groups. This structure imparts distinct chemical properties, such as high stability and lipophilicity, making it particularly valuable in applications requiring robust and versatile compounds .

Properties

Molecular Formula

C17H12F6N2S2

Molecular Weight

422.4 g/mol

IUPAC Name

N-[3-(trifluoromethyl)phenyl]-2-(2,4,6-trifluorophenyl)-1,3-thiazolidine-3-carbothioamide

InChI

InChI=1S/C17H12F6N2S2/c18-10-7-12(19)14(13(20)8-10)15-25(4-5-27-15)16(26)24-11-3-1-2-9(6-11)17(21,22)23/h1-3,6-8,15H,4-5H2,(H,24,26)

InChI Key

CLVLFDRKMMENFL-UHFFFAOYSA-N

Canonical SMILES

C1CSC(N1C(=S)NC2=CC=CC(=C2)C(F)(F)F)C3=C(C=C(C=C3F)F)F

Origin of Product

United States

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